molecular formula C14H13NO3 B1444948 2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid CAS No. 1291744-36-9

2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid

Cat. No. B1444948
CAS RN: 1291744-36-9
M. Wt: 243.26 g/mol
InChI Key: JREBDOQLTLBUIN-UHFFFAOYSA-N
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Description

“2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 1291744-36-9 . It has a molecular weight of 243.26 . The IUPAC name for this compound is 2-(3-(pyridin-2-ylmethoxy)phenyl)acetic acid .


Molecular Structure Analysis

The InChI code for “2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid” is 1S/C14H13NO3/c16-14(17)9-11-4-3-6-13(8-11)18-10-12-5-1-2-7-15-12/h1-8H,9-10H2,(H,16,17) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Pharmacology: Anti-Fibrotic Activity

This compound has been studied for its potential anti-fibrotic activity. Research suggests that derivatives of this compound, such as novel 2-(pyridin-2-yl) pyrimidine derivatives, have shown promising results against fibrosis . These derivatives were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), indicating potential for the development of new anti-fibrotic drugs.

Medicinal Chemistry: Drug Synthesis

In medicinal chemistry, this acid is used as a building block for synthesizing various biologically active compounds. Its structure allows for the creation of diverse molecules that can be tailored for specific therapeutic targets .

Chemical Biology: Biological Probes

The compound’s ability to interact with biological systems makes it a candidate for developing biological probes. These probes can be used to study and understand biological processes at the molecular level .

Organic Synthesis: Building Block

It serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules. Its reactive sites enable various chemical transformations, making it valuable for synthesizing a wide range of organic compounds .

Biotechnology Research: Molecular Engineering

In biotechnology research, this compound is utilized in molecular engineering to design molecules with specific properties. This can lead to the development of new materials or biological agents with novel functions .

Industrial Applications: Chemical Manufacturing

While specific industrial applications are not detailed in the search results, compounds like 2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid often find use in the chemical manufacturing industry as intermediates for more complex chemical products .

Environmental Applications: Analytical Chemistry

In environmental applications, such compounds can be used in analytical chemistry to detect and quantify pollutants. Their chemical properties allow them to bind selectively to certain contaminants, aiding in environmental monitoring .

Biotechnology: Enzyme Inhibition

Research into the inhibition of enzymes that contribute to disease states is another application. By modifying the structure of this compound, it can be used to inhibit specific enzymes, providing a pathway for treating various diseases .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[3-(pyridin-2-ylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-14(17)9-11-4-3-6-13(8-11)18-10-12-5-1-2-7-15-12/h1-8H,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREBDOQLTLBUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid

CAS RN

1291744-36-9
Record name 2-[3-(pyridin-2-ylmethoxy)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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